molecular formula C16H14BrNO3 B14568077 Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide CAS No. 61680-32-8

Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide

Cat. No.: B14568077
CAS No.: 61680-32-8
M. Wt: 348.19 g/mol
InChI Key: XLTKJUBDISJNAL-UHFFFAOYSA-M
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Description

Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3-(4-ethoxybutyryl)isoxazole, which yields 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium bromide . This intermediate can then be further modified through various reactions, such as bromination and dehydrobromination, to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of isoxazole synthesis, including the use of cycloaddition reactions and condensation of hydroxylamine with β-diketones, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield dibromo-ketones, which can be further dehydrobrominated to form hydroxy derivatives .

Scientific Research Applications

Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide is unique due to its specific substitution pattern and the presence of the pyridinium ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal and industrial chemistry .

Properties

CAS No.

61680-32-8

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

[4-methyl-2-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)phenyl] acetate;bromide

InChI

InChI=1S/C16H14NO3.BrH/c1-11-6-7-15(19-12(2)18)14(9-11)16-10-13-5-3-4-8-17(13)20-16;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

XLTKJUBDISJNAL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)C2=CC3=CC=CC=[N+]3O2.[Br-]

Origin of Product

United States

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